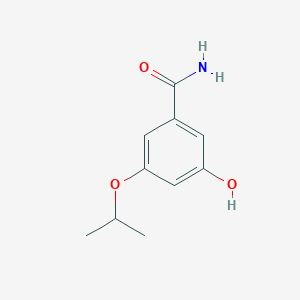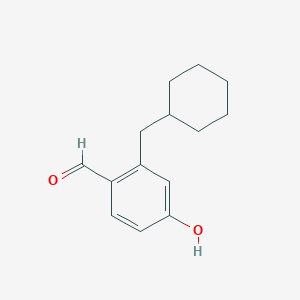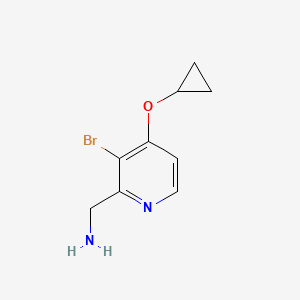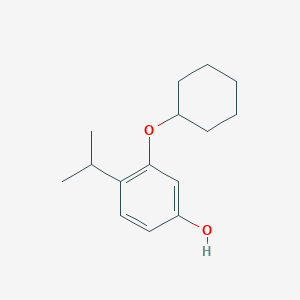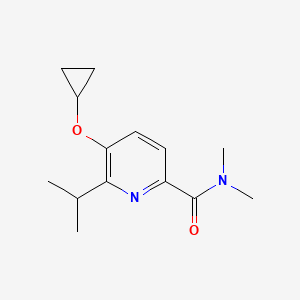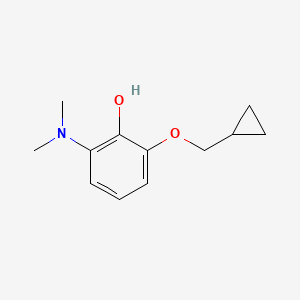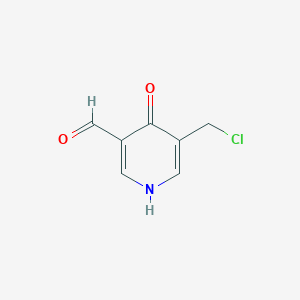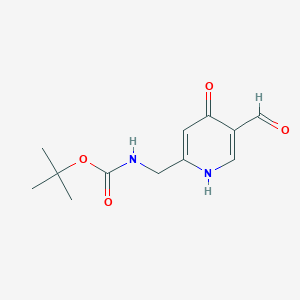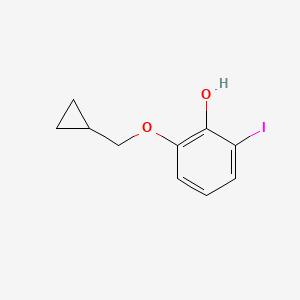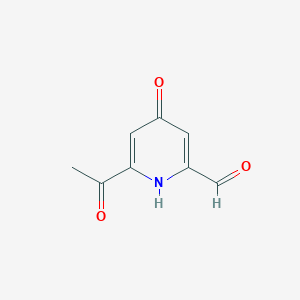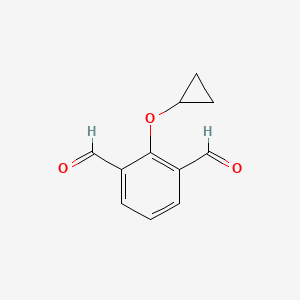
2-Cyclopropoxyisophthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxyisophthalaldehyde is an organic compound that features a cyclopropoxy group attached to an isophthalaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxyisophthalaldehyde typically involves the reaction of isophthalaldehyde with cyclopropanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclopropanol, followed by the addition of isophthalaldehyde. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxyisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Cyclopropoxyisophthalic acid.
Reduction: 2-Cyclopropoxyisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclopropoxyisophthalaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biochemical probes and sensors.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxyisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form Schiff bases with amines, which can then undergo further reactions. The cyclopropoxy group can also participate in ring-opening reactions, leading to the formation of new compounds.
Comparación Con Compuestos Similares
Similar Compounds
Isophthalaldehyde: Lacks the cyclopropoxy group, making it less reactive in certain substitution reactions.
Terephthalaldehyde: Another isomer of benzene dicarbaldehyde, but with different reactivity due to the position of the aldehyde groups.
Phthalaldehyde: Similar structure but with aldehyde groups in the ortho position, leading to different chemical properties.
Uniqueness
2-Cyclopropoxyisophthalaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct reactivity and potential for forming novel compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
2-cyclopropyloxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C11H10O3/c12-6-8-2-1-3-9(7-13)11(8)14-10-4-5-10/h1-3,6-7,10H,4-5H2 |
Clave InChI |
PJRCZFQPTGRKQT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=CC=C2C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



